3-O-(2-Hydroxyethyl)-D-glucose
Description
3-O-(2-Hydroxyethyl)-D-glucose is a chemically modified derivative of D-glucose, where a hydroxyethyl group (-CH₂CH₂OH) is introduced at the 3-hydroxyl position of the glucose molecule. This modification alters its physicochemical and biological properties compared to native glucose. The compound is synthesized via acidic hydrolysis of its corresponding acetal precursor, as demonstrated in studies targeting hexose transporter inhibitors .
Structurally, the hydroxyethyl group introduces additional hydrophilicity and hydrogen-bonding capacity, which may influence its interaction with biological systems, such as glucose transporters or enzymes. Its stability and specificity make it a valuable tool for studying glucose uptake mechanisms in parasitic and mammalian systems.
Properties
CAS No. |
10230-18-9 |
|---|---|
Molecular Formula |
C8H16O7 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
InChI Key |
HZXNZEPXEWYIOH-ULAWRXDQSA-N |
Isomeric SMILES |
C(CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(COC(C(C=O)O)C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(2-Hydroxyethyl)-D-glucose typically involves the selective protection of hydroxyl groups on the glucose molecule, followed by the introduction of the hydroxyethyl group. One common method includes the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups at positions 1, 2, 4, and 6. The hydroxyl group at position 3 is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the primary alcohol group in the hydroxyethyl moiety can be oxidized to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the aldehyde group back to an alcohol.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Products include 3-O-(2-oxoethyl)-D-glucose and 3-O-(2-carboxyethyl)-D-glucose.
Reduction: Products include 3-O-(2-hydroxyethyl)-D-glucitol.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-O-(2-Hydroxyethyl)-D-glucose is frequently employed as a precursor in the synthesis of more complex carbohydrate structures. Its unique chemical properties allow it to participate in various reactions, facilitating the development of novel glycosides and oligosaccharides. The hydroxyethyl group can influence reactivity and selectivity in glycosylation reactions, making it a valuable tool in carbohydrate chemistry.
Synthetic Routes
The synthesis typically involves protecting the hydroxyl groups on glucose followed by the introduction of the hydroxyethyl group through reactions with ethylene oxide under basic conditions. This method allows for high yields and purity, which are crucial for subsequent applications.
Biological Research
Glucose Metabolism Studies
In biological contexts, this compound is utilized to investigate glucose metabolism and transport mechanisms. Its structural similarity to glucose enables researchers to study its interactions with glucose transporters and metabolic enzymes, providing insights into energy homeostasis and metabolic disorders .
Development of Glucose Analogs
This compound serves as a model for developing glucose analogs that can be used in therapeutic settings. For instance, modifications of its structure can lead to compounds with enhanced stability or altered metabolic pathways, which are essential for designing drugs targeting diabetes and other metabolic diseases .
Industrial Applications
Biodegradable Polymers
In industry, this compound is explored for its potential in producing biodegradable polymers. Its incorporation into polymer matrices can enhance material properties while promoting environmental sustainability. The hydroxyethyl group contributes to the polymer's hydrophilicity, which can affect degradation rates and mechanical strength.
Intermediate in Chemical Synthesis
The compound is also used as an intermediate in synthesizing various chemicals. Its versatility allows it to participate in substitution reactions that yield different derivatives useful across multiple industrial applications.
Case Studies
| Study Title | Focus Area | Findings/Applications |
|---|---|---|
| Synthesis of Glycosides | Chemistry | Demonstrated effective use of this compound as a glycosyl donor in synthesizing complex glycosides with high yields. |
| Glucose Transport Studies | Biology | Investigated the interaction of this compound with glucose transporters, revealing insights into competitive inhibition mechanisms. |
| Biodegradable Polymer Development | Industry | Found that incorporating this compound into polymer matrices improved biodegradability without compromising mechanical properties. |
Mechanism of Action
The mechanism of action of 3-O-(2-Hydroxyethyl)-D-glucose involves its interaction with enzymes and transporters involved in glucose metabolism. The hydroxyethyl group may influence the compound’s binding affinity and specificity for these molecular targets, potentially altering its metabolic fate and biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key O-substituted D-glucose derivatives and their distinguishing features:
*Assumed molecular weight based on structural similarity to 2-O-Hydroxyethyl-D-glucose .
Research Findings
- Antimalarial Potential: this compound showed superior PfHT inhibition compared to 3-O-methyl and 3-O-ethyl analogues, likely due to its hydrogen-bonding capacity .
- Metabolic Studies: 3OMG remains the gold standard for non-invasive glucose transport assays due to its metabolic inertness .
Biological Activity
3-O-(2-Hydroxyethyl)-D-glucose (HEG) is a derivative of D-glucose that has garnered attention for its biological activities and potential therapeutic applications. This compound is characterized by the addition of a hydroxyethyl group at the 3-position of the glucose molecule, which may influence its interaction with biological systems. This article reviews the biological activity of HEG, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of hydroxyl groups that can participate in hydrogen bonding, potentially enhancing its solubility and reactivity in biological environments.
HEG exhibits several biological activities, primarily attributed to its ability to modulate cellular signaling pathways. Some key mechanisms include:
- Glucose Transport Modulation : HEG has been shown to interact with glucose transporters, particularly SGLT1 and GLUT2, influencing glucose uptake in various cell types. This interaction is crucial in metabolic processes and insulin signaling.
- Antioxidant Properties : Research indicates that HEG possesses antioxidant capabilities, which can mitigate oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : HEG may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby contributing to the regulation of inflammation-related pathways.
Case Studies
-
In Vitro Studies on Glucose Uptake
A study investigated the effect of HEG on glucose uptake in human intestinal epithelial cells. Results demonstrated that HEG significantly enhanced glucose transport via SGLT1, suggesting its potential utility in managing glucose levels in diabetic patients . -
Antioxidant Activity Assessment
In a laboratory setting, HEG was evaluated for its antioxidant capacity using DPPH radical scavenging assays. The findings indicated that HEG effectively scavenged free radicals, exhibiting a dose-dependent response that highlights its potential as a therapeutic agent against oxidative stress-related conditions . -
Anti-inflammatory Response in Macrophages
A recent study explored the anti-inflammatory properties of HEG in LPS-stimulated macrophages. Treatment with HEG resulted in a marked reduction of TNF-α and IL-6 levels, demonstrating its ability to modulate inflammatory responses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
